(2E)-3-butyl-2-(butylimino)-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
3-BUTYL-2-(BUTYLIMINO)-N~6~-(3-ETHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, a butyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(3-ETHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazine ring. The process may include the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions.
Addition of the Ethoxyphenyl Group: This step involves the attachment of the ethoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-2-(BUTYLIMINO)-N~6~-(3-ETHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-BUTYL-2-(BUTYLIMINO)-N~6~-(3-ETHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(3-ETHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-BUTYL-2-(BUTYLIMINO)-N~6~-(3-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-ETHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Uniqueness
3-BUTYL-2-(BUTYLIMINO)-N~6~-(3-ETHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific structural features, such as the position of the ethoxy group on the phenyl ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H31N3O3S |
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Molecular Weight |
405.6 g/mol |
IUPAC Name |
3-butyl-2-butylimino-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H31N3O3S/c1-4-7-12-22-21-24(13-8-5-2)19(25)15-18(28-21)20(26)23-16-10-9-11-17(14-16)27-6-3/h9-11,14,18H,4-8,12-13,15H2,1-3H3,(H,23,26) |
InChI Key |
LMDWLXQXNHCMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=O)CC(S1)C(=O)NC2=CC(=CC=C2)OCC)CCCC |
Origin of Product |
United States |
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